N-(octahydro-1,4-benzodioxin-6-yl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide
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Overview
Description
N-(octahydro-1,4-benzodioxin-6-yl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide is a synthetic organic compound It is characterized by the presence of a benzodioxin ring fused with an oxazolidinone moiety, connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(octahydro-1,4-benzodioxin-6-yl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving a diol and an appropriate aldehyde or ketone under acidic conditions.
Synthesis of the Oxazolidinone Moiety: The oxazolidinone ring is usually formed by the reaction of an amino alcohol with a carbonyl compound, followed by cyclization.
Coupling Reaction: The benzodioxin and oxazolidinone intermediates are then coupled via an acetamide linkage using reagents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(octahydro-1,4-benzodioxin-6-yl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide linkage or the oxazolidinone ring using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(octahydro-1,4-benzodioxin-6-yl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(octahydro-1,4-benzodioxin-6-yl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide: can be compared with other compounds containing benzodioxin or oxazolidinone rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds. This can include differences in reactivity, stability, and biological activity.
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5/c16-12(8-15-3-4-20-13(15)17)14-9-1-2-10-11(7-9)19-6-5-18-10/h9-11H,1-8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFWHPBMQMUBJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)CN3CCOC3=O)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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